molecular formula C6H6N4O3 B15361105 N-Hydroxy-3-nitropicolinimidamide

N-Hydroxy-3-nitropicolinimidamide

Cat. No.: B15361105
M. Wt: 182.14 g/mol
InChI Key: LWFUADPUWNESQG-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-nitropyridine-2-carboximidamide is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and a hydroxyl group at the nitrogen atom of the imidamide moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the nitration of 2-hydroxypyridine using nitric acid, followed by the reaction with ammonia to form the imidamide group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-3-nitropyridine-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of N'-oxo-3-nitropyridine-2-carboximidamide.

  • Reduction: Formation of N'-hydroxy-3-aminopyridine-2-carboximidamide.

  • Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N'-Hydroxy-3-nitropyridine-2-carboximidamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the role of nitro-containing compounds in biological processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-Hydroxy-3-nitropyridine-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound's binding affinity to its targets.

Comparison with Similar Compounds

N'-Hydroxy-3-nitropyridine-2-carboximidamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Hydroxy-3-nitropyridine: Lacks the imidamide group.

  • 3-Nitropyridine-2-carboximidamide: Lacks the hydroxyl group.

  • N'-Hydroxy-3-aminopyridine-2-carboximidamide: Contains an amino group instead of a nitro group.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N'-hydroxy-3-nitropyridine-2-carboximidamide

InChI

InChI=1S/C6H6N4O3/c7-6(9-11)5-4(10(12)13)2-1-3-8-5/h1-3,11H,(H2,7,9)

InChI Key

LWFUADPUWNESQG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C(=N/O)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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